Cas no 88948-19-0 (Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-)
88948-19-0 structure
Product Name:Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-
CAS-nummer:88948-19-0
MF:C19H16N4O4
MW:364.35474395752
CID:618839
PubChem ID:13184838
Update Time:2025-04-19
Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro- Chemische en fysische eigenschappen
Naam en identificatie
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- 4-[(4-amino-3-nitrophenyl)-phenylmethyl]-2-nitroaniline
- 88948-19-0
- 4,4'-(Phenylmethylene)bis(2-nitroaniline)
- DTXSID50525657
- Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro-
-
- Inchi: 1S/C19H16N4O4/c20-15-8-6-13(10-17(15)22(24)25)19(12-4-2-1-3-5-12)14-7-9-16(21)18(11-14)23(26)27/h1-11,19H,20-21H2
- InChI-sleutel: FJZHQGYPXQZAOS-UHFFFAOYSA-N
- LACHT: [O-][N+](C1=C(C=CC(=C1)C(C1C=CC=CC=1)C1C=CC(=C(C=1)[N+](=O)[O-])N)N)=O
Berekende eigenschappen
- Exacte massa: 364.11715500g/mol
- Monoisotopische massa: 364.11715500g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 3
- Complexiteit: 491
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 144Ų
Benzenamine, 4,4'-(phenylmethylene)bis[2-nitro- Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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